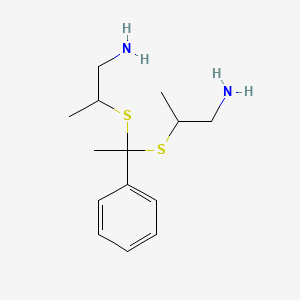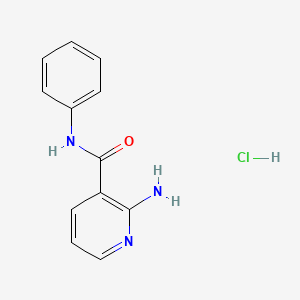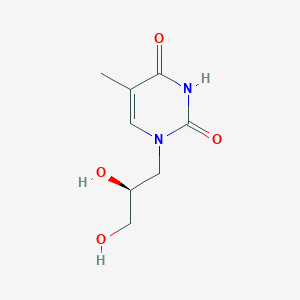
Acq2hmx3P6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-((2S)-1-(2,3-dihydroxy)propyl)thymine, also known by its unique identifier ACQ2HMX3P6, is a thymine derivative. Thymine is one of the four nucleobases in the nucleic acid of DNA. This compound is characterized by the presence of a dihydroxypropyl group attached to the thymine base, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine typically involves the following steps:
Starting Materials: Thymine and a suitable dihydroxypropyl precursor.
Reaction Conditions: The reaction is usually carried out under mild conditions to preserve the integrity of the thymine base. Common solvents include water or alcohols, and the reaction may be catalyzed by acids or bases.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2S)-1-(2,3-dihydroxy)propyl)thymine undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dihydroxypropyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the dihydroxypropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
1-((2S)-1-(2,3-dihydroxy)propyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA repair and replication processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine involves:
Molecular Targets: The compound interacts with enzymes involved in DNA synthesis and repair.
Pathways: It may inhibit or modulate the activity of these enzymes, leading to effects on DNA replication and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-((2S)-1-(2,3-dihydroxy)propyl)cytosine: Another nucleobase derivative with similar structural features.
1-((2S)-1-(2,3-dihydroxy)propyl)adenine: A derivative of adenine with comparable chemical properties.
Uniqueness
1-((2S)-1-(2,3-dihydroxy)propyl)thymine is unique due to its specific interaction with thymine-specific enzymes and its potential applications in DNA-related processes. Its dihydroxypropyl group provides distinct chemical reactivity compared to other nucleobase derivatives.
Properties
CAS No. |
55559-64-3 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
1-[(2S)-2,3-dihydroxypropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O4/c1-5-2-10(3-6(12)4-11)8(14)9-7(5)13/h2,6,11-12H,3-4H2,1H3,(H,9,13,14)/t6-/m0/s1 |
InChI Key |
ICMFGTQEVBJAIG-LURJTMIESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C[C@@H](CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


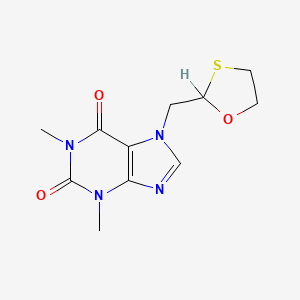
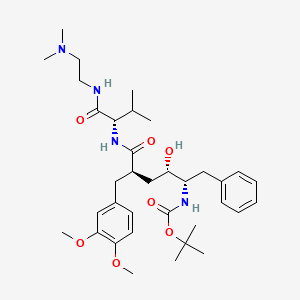
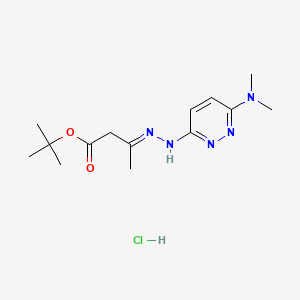
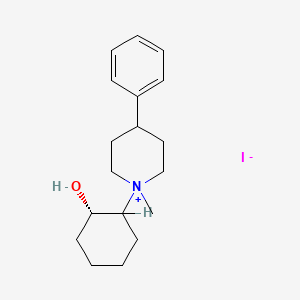
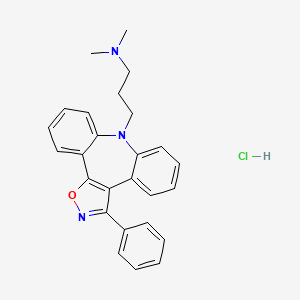
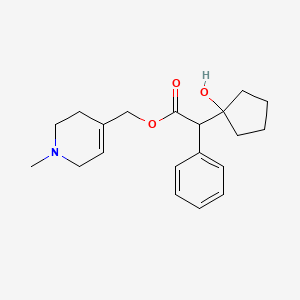

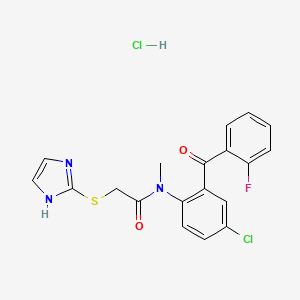
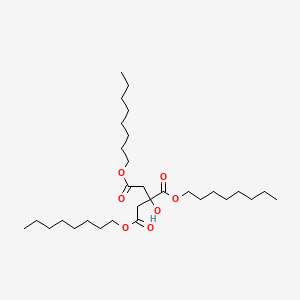
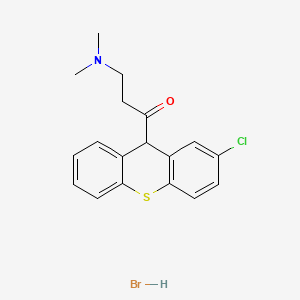
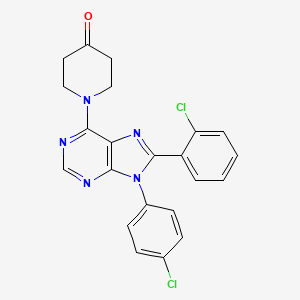
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
